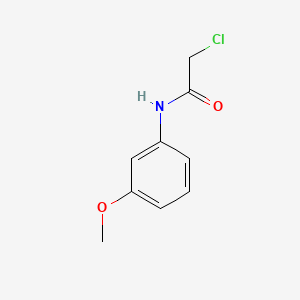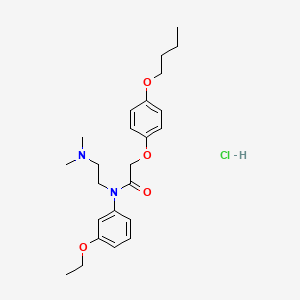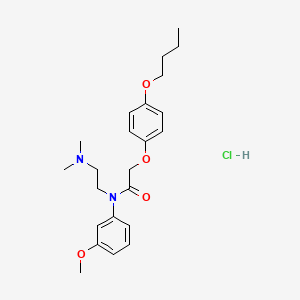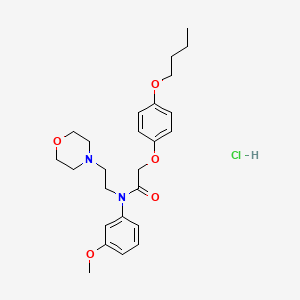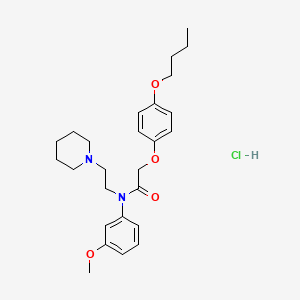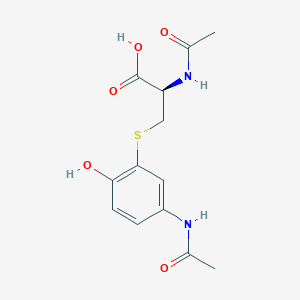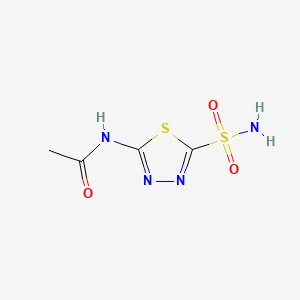
6,7-二甲基-2-苯基喹啉
描述
6,7-Dimethyl-2-phenylquinoxaline, also known as Tyrphostin AG 1295, is a selective inhibitor of platelet-derived growth factor (PDGF) receptor kinase . It is a cell-permeable, reversible, ATP-competitive compound .
Molecular Structure Analysis
The molecular formula of 6,7-Dimethyl-2-phenylquinoxaline is C16H14N2 . It has a molecular weight of 234.30 .Physical And Chemical Properties Analysis
6,7-Dimethyl-2-phenylquinoxaline is a solid compound . It is soluble in methylene chloride and ethanol, but insoluble in water, 0.1 N sodium hydroxide, and 2-hydroxypropyl-β-cyclodextrin .科学研究应用
Medicine: Inhibitor of PDGF Receptor
6,7-Dimethyl-2-phenylquinoxaline: , also known as Tyrphostin AG 1295, is used as an inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor. It has shown significant inhibitory effects on the activation, migration, and proliferation of smooth muscle cells in vitro .
Antituberculosis Activity
This compound has been utilized in the synthesis of new derivatives that exhibit antituberculosis activity. These derivatives are tested against Mycobacterium tuberculosis, which is a leading cause of death in infectious diseases .
Antimalarial Activity
Quinoxaline derivatives, including those with the 6,7-dimethyl-2-phenylquinoxaline structure, have been reported to show moderate activity against malarial parasites .
Chemistry: Photoredox Synthesis
In the field of chemistry, this compound is involved in the photoredox synthesis of various functionalized molecules such as α-keto esters and quinoxaline derivatives under visible light irradiation .
Liver Tissue Reconstruction
It has been used in studies aiming to reconstruct functional liver tissue in vitro, highlighting its potential application in tissue engineering .
Molecular Entities Research
As a molecular entity, it is part of the Chemical Entities of Biological Interest (ChEBI) database, which focuses on ‘small’ chemical compounds and their applications in biological research .
作用机制
Target of Action
The primary target of 6,7-Dimethyl-2-phenylquinoxaline, also known as Tyrphostin AG 1295, is the Platelet-derived growth factor (PDGF) receptor . This receptor plays a crucial role in cell proliferation, survival, and migration, particularly in the context of vascular smooth muscle cells .
Mode of Action
Tyrphostin AG 1295 acts as a selective inhibitor of the tyrosine kinase activity of the PDGF receptor . By inhibiting this receptor, it can reduce cell division and DNA synthesis induced by nicotine in human aortic vascular smooth muscle cells .
Biochemical Pathways
The inhibition of the PDGF receptor by Tyrphostin AG 1295 affects the downstream signaling pathways associated with this receptor. For instance, studies in mouse osteoblastic MC3T3-E1 cells have reported that AG 1295 can enhance matrix mineralization and osteoblast differentiation by inhibiting PDGFR-β signaling .
Pharmacokinetics
It is known that the compound is soluble in methylene chloride, ethanol, and 01 N HCl, but insoluble in water, 01 N sodium hydroxide, and 2-hydroxypropyl-β-cyclodextrin . These solubility properties can influence the compound’s bioavailability and distribution in the body.
Result of Action
The inhibition of the PDGF receptor by 6,7-Dimethyl-2-phenylquinoxaline leads to a reduction in cell division and DNA synthesis in certain cell types, such as human aortic vascular smooth muscle cells . Additionally, it can enhance matrix mineralization and osteoblast differentiation in mouse osteoblastic MC3T3-E1 cells .
Action Environment
Environmental factors such as pH and the presence of certain solvents can influence the action, efficacy, and stability of 6,7-Dimethyl-2-phenylquinoxaline. For instance, its solubility in different solvents can affect its bioavailability and distribution within the body .
未来方向
属性
IUPAC Name |
6,7-dimethyl-2-phenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNCLVJEQCJWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274351 | |
| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-Dimethyl-2-phenylquinoxaline | |
CAS RN |
71897-07-9 | |
| Record name | 71897-07-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWH2FYS649 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



